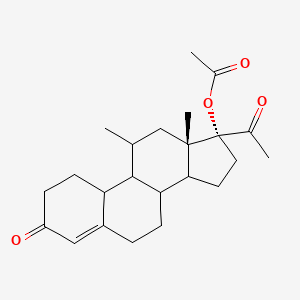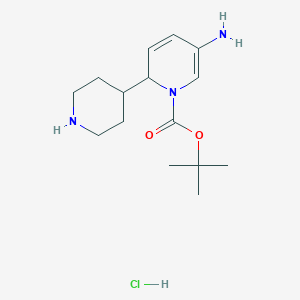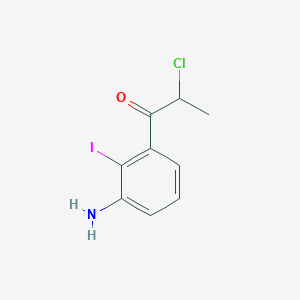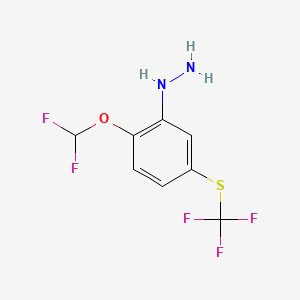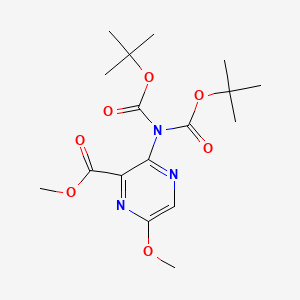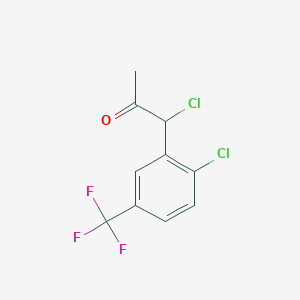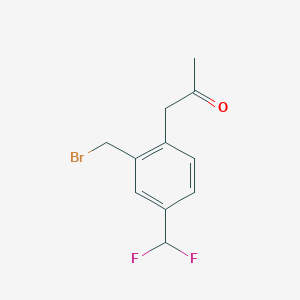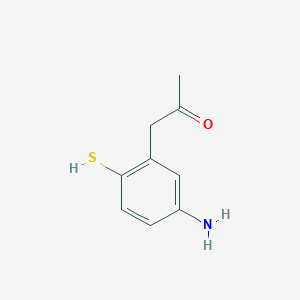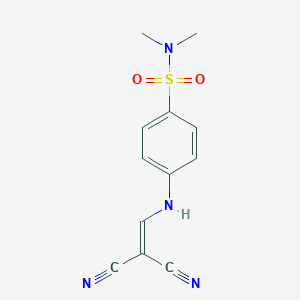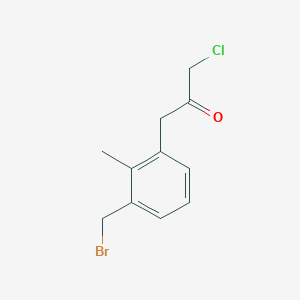
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one typically involves the bromination of a methyl-substituted phenyl compound followed by chlorination. One common method involves the bromination of 2-methylphenylmethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethyl compound is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include substituted phenyl compounds.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromomethylphenyl)-3-chloropropan-2-one
- 1-(2-Methylphenyl)-3-chloropropan-2-one
- 1-(3-Chloromethylphenyl)-3-chloropropan-2-one
Uniqueness
1-(3-(Bromomethyl)-2-methylphenyl)-3-chloropropan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H12BrClO |
|---|---|
Peso molecular |
275.57 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-2-methylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO/c1-8-9(5-11(14)7-13)3-2-4-10(8)6-12/h2-4H,5-7H2,1H3 |
Clave InChI |
NWUGSSFNLSAIEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1CBr)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


